

# An In-Depth Technical Guide to Octa-2,6-diyne

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,6-Octadiyne

Cat. No.: B1345634

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of octa-2,6-diyne, a linear alkyne of interest in synthetic chemistry. Due to a notable lack of published research on its biological activity, this document focuses on its fundamental characteristics and a proposed synthetic pathway. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

## Core Chemical Identifiers

For unambiguous identification and use in cheminformatics, the SMILES and InChIKey for octa-2,6-diyne are provided below.

Identifier	Value
SMILES	<chem>CC#CCCC#CC</chem> <a href="#">[1]</a> <a href="#">[2]</a>
InChIKey	PHNFSGFUJPBCLS-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[2]</a>

## Physicochemical Properties

A summary of the key physicochemical properties of octa-2,6-diyne is presented in the following table. These properties have been compiled from various chemical databases and are essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>10</sub>	PubChem[1]
Molecular Weight	106.16 g/mol	PubChem[1]
Density	0.8±0.1 g/cm <sup>3</sup>	ChemSrc
Boiling Point	154.3±23.0 °C at 760 mmHg	ChemSrc
Melting Point	27 °C	ChemSrc
Flash Point	34.2±16.7 °C	ChemSrc
CAS Number	764-73-8	PubChem[1]

## Proposed Synthesis Protocol

While specific, detailed experimental protocols for the synthesis of octa-2,6-diyne are not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on common reactions in organic chemistry, utilizing commercially available precursors. The proposed method involves the double alkylation of 1,5-hexadiyne.

**Reaction:** The synthesis can be achieved by the reaction of 1,5-hexadiyne with a strong base, such as sodium amide (NaNH<sub>2</sub>) or n-butyllithium (n-BuLi), to deprotonate the terminal alkynes, followed by alkylation with an electrophile like methyl iodide.

**Materials:**

- 1,5-hexadiyne
- Sodium amide (NaNH<sub>2</sub>) or n-Butyllithium (n-BuLi)
- Methyl iodide (CH<sub>3</sub>I)
- Anhydrous solvent (e.g., liquid ammonia, tetrahydrofuran (THF))
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Organic solvent for extraction (e.g., diethyl ether)

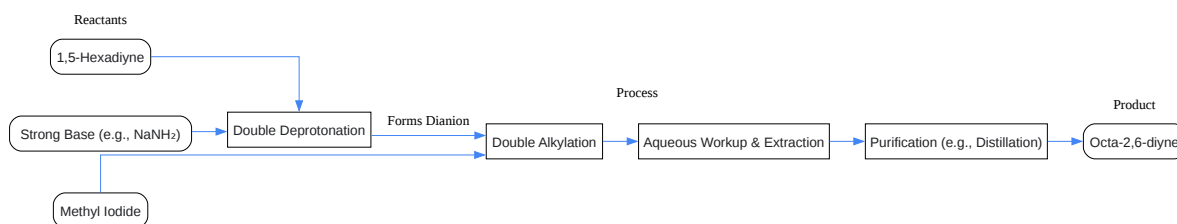
- Drying agent (e.g., anhydrous magnesium sulfate)

#### Experimental Procedure (Hypothetical):

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,5-hexadiyne in the chosen anhydrous solvent.
- Cool the solution to an appropriate temperature (e.g., -78 °C for n-BuLi in THF or the boiling point of liquid ammonia for NaNH<sub>2</sub>).
- Slowly add two equivalents of the strong base to the solution to form the dianion of 1,5-hexadiyne.
- To the resulting solution, add two equivalents of methyl iodide dropwise, maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography or gas chromatography).
- Upon completion, carefully quench the reaction by the slow addition of the quenching solution.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
- The crude product can be purified by distillation or column chromatography to yield pure octa-2,6-diyne.

## Synthetic Workflow Diagram

The following diagram illustrates the proposed logical workflow for the synthesis of octa-2,6-diyne.



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Caption: Proposed synthesis workflow for octa-2,6-diyne.

## Biological Activity and Signaling Pathways

A thorough review of scientific literature and chemical databases reveals a significant lack of information regarding the biological activity of octa-2,6-diyne. There are currently no published studies detailing its effects on biological systems, its potential therapeutic applications, or its involvement in any signaling pathways. Consequently, no quantitative data such as IC<sub>50</sub>, EC<sub>50</sub>, or MIC values are available. The absence of this information presents an opportunity for future research to explore the pharmacological potential of this compound.

## Conclusion

This technical guide has summarized the core chemical identifiers and physicochemical properties of octa-2,6-diyne. A plausible, though hypothetical, experimental protocol for its synthesis has been provided, along with a corresponding workflow diagram. It is critical to note the current void in the scientific literature concerning the biological activities and potential signaling pathway interactions of this molecule. This gap highlights a promising area for future investigation by researchers in medicinal chemistry and drug discovery.

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## References

- 1. 2,6-Octadiyne | C<sub>8</sub>H<sub>10</sub> | CID 136585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. octa-2,6-diyne [stenutz.eu]
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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)